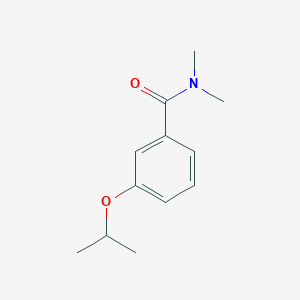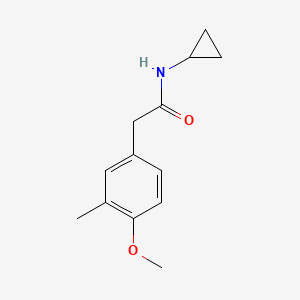
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription, which has been shown to have potential as an anti-cancer drug.
Mécanisme D'action
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide inhibits RNA polymerase I transcription by binding to a specific DNA sequence in the promoter region of the rRNA genes, which prevents the recruitment of the transcription initiation complex and the subsequent transcription of rRNA. This leads to a decrease in ribosome biogenesis and protein synthesis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been shown to induce DNA damage and activate the p53 pathway, which is a key regulator of cell cycle arrest and apoptosis. It also induces the formation of DNA damage foci, which are markers of DNA damage and repair. N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been shown to have a low toxicity profile in normal cells, which suggests that it may have a favorable therapeutic index.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has several advantages for lab experiments, including its selectivity for cancer cells, its ability to induce DNA damage and activate the p53 pathway, and its low toxicity profile in normal cells. However, N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo, and its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide research, including the development of more efficient synthesis methods, the optimization of dosing and administration regimens, the evaluation of combination therapies with other anti-cancer drugs, and the identification of biomarkers that can predict response to treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide and to identify potential resistance mechanisms.
Méthodes De Synthèse
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-methoxy-3-methylbenzaldehyde with 2-bromoethyl cyclopropane carboxylate, followed by the reaction of the resulting intermediate with ammonium acetate. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to yield N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide.
Applications De Recherche Scientifique
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively kill cancer cells by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA and the growth and proliferation of cancer cells. N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide has been tested in preclinical models of various types of cancer, including breast, colon, pancreatic, and lung cancer, and has shown promising results.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(4-methoxy-3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-7-10(3-6-12(9)16-2)8-13(15)14-11-4-5-11/h3,6-7,11H,4-5,8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASPHHPWFMLBTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-dimethylphenyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B5313296.png)
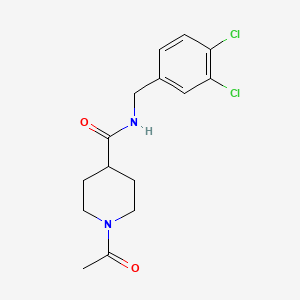
![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5313298.png)
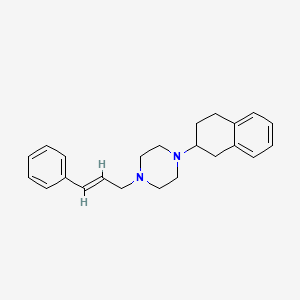
![(4aS*,8aR*)-1-(2-cyclohex-1-en-1-ylethyl)-6-[(3-methylisoxazol-5-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5313322.png)
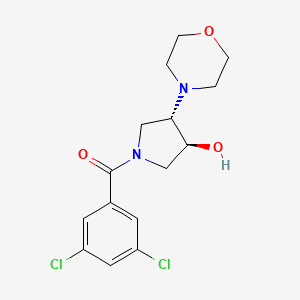
![2-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5313334.png)
![N-(2-cyanophenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5313348.png)
![5-[4-(difluoromethoxy)benzylidene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5313359.png)
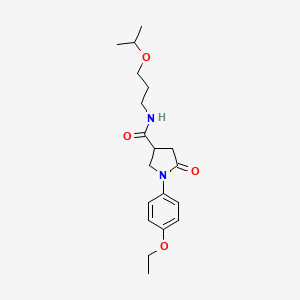
![3-[(4-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5313376.png)
![3-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B5313380.png)
![3-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)-6,7-dihydro-1-benzofuran-4(5H)-one hydrochloride](/img/structure/B5313381.png)
